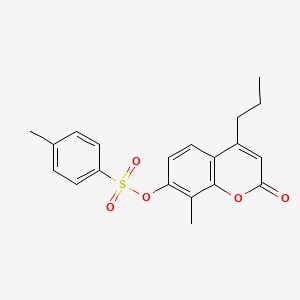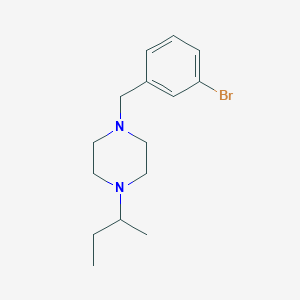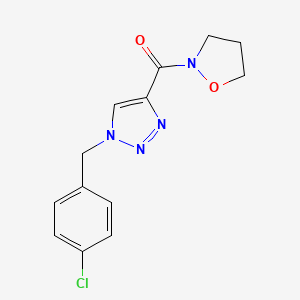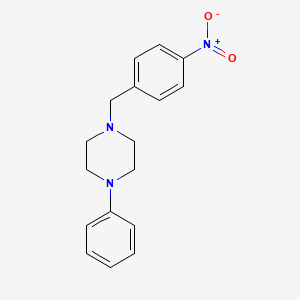
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the nitroalkene family and has been studied extensively for its ability to act as a potent inhibitor of various enzymes and proteins. In
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound is a potent electrophile that reacts with the nucleophilic residues present in the active site of enzymes and proteins. This results in the formation of a covalent bond between the compound and the enzyme/protein, which inhibits its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate have been extensively studied. This compound has been shown to inhibit the activity of various enzymes and proteins, which can have a significant impact on physiological processes. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in various physiological effects such as increased heart rate, respiratory rate, and blood pressure.
Advantages and Limitations for Lab Experiments
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to act as a potent inhibitor of various enzymes and proteins, which makes it a valuable tool for studying physiological processes. Additionally, its unique chemical structure and properties make it a valuable compound for studying the mechanism of action of enzymes and proteins. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate. One of the most promising areas of research involves its potential use in cancer therapy. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate involves a multi-step process that requires careful attention to detail. The first step involves the condensation of indole-2-carboxylic acid with nitroethane to form 3-(1H-indol-2-yl)-2-nitropropenoic acid. This is followed by the reduction of the nitro group using a suitable reducing agent to form 3-(1H-indol-2-yl)-2-nitropropanoic acid. The final step involves the esterification of the carboxylic acid group using methyl alcohol and a suitable catalyst to form methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate.
Scientific Research Applications
Methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its ability to act as a potent inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various physiological processes. Additionally, it has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(21)17(20(22)23)16(12-7-3-2-4-8-12)15-11-13-9-5-6-10-14(13)19-15/h2-11,16-17,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMIIVKCSKHNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-indol-2-yl)-2-nitro-3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)
![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)


![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)


![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)


![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)

![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
